molecular formula C20H24N2O3 B11164081 N-[2-(tert-butylcarbamoyl)phenyl]-2-ethoxybenzamide

N-[2-(tert-butylcarbamoyl)phenyl]-2-ethoxybenzamide

Cat. No.: B11164081
M. Wt: 340.4 g/mol
InChI Key: ITCJCNSZEQKDJS-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-2-(2-ETHOXYBENZAMIDO)BENZAMIDE is a synthetic organic compound belonging to the class of amides It is characterized by the presence of a tert-butyl group and an ethoxybenzamido group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-(2-ETHOXYBENZAMIDO)BENZAMIDE typically involves the reaction of tert-butyl amine with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. Catalysts such as Cu(OTf)2 or Zn(ClO4)2·6H2O can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-(2-ETHOXYBENZAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: N-alkylated amides.

Scientific Research Applications

N-TERT-BUTYL-2-(2-ETHOXYBENZAMIDO)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-(2-ETHOXYBENZAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • N-butylbenzamide
  • N-tert-butyl-2-thioimidazole
  • N-tert-butylbenzamide

Uniqueness

N-TERT-BUTYL-2-(2-ETHOXYBENZAMIDO)BENZAMIDE is unique due to the presence of both tert-butyl and ethoxybenzamido groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity .

Properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-tert-butyl-2-[(2-ethoxybenzoyl)amino]benzamide

InChI

InChI=1S/C20H24N2O3/c1-5-25-17-13-9-7-11-15(17)18(23)21-16-12-8-6-10-14(16)19(24)22-20(2,3)4/h6-13H,5H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

ITCJCNSZEQKDJS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C

Origin of Product

United States

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